4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, given their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also interacts with proteins involved in oxidative stress responses, thereby modulating cellular redox states .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and altering cellular processes. For example, the compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the mitochondria and nucleus . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .
Properties
IUPAC Name |
5-amino-3-(2,5-dimethylphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-8(2)9(5-7)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHYLBILRMIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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